Tert-butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate Tert-butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 1812184-92-1
VCID: VC5901866
InChI: InChI=1S/C19H36B2O6/c1-15(2,3)23-14(22)12-13(20-24-16(4,5)17(6,7)25-20)21-26-18(8,9)19(10,11)27-21/h13H,12H2,1-11H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)CC(=O)OC(C)(C)C
Molecular Formula: C19H36B2O6
Molecular Weight: 382.11

Tert-butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

CAS No.: 1812184-92-1

Cat. No.: VC5901866

Molecular Formula: C19H36B2O6

Molecular Weight: 382.11

* For research use only. Not for human or veterinary use.

Tert-butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate - 1812184-92-1

Specification

CAS No. 1812184-92-1
Molecular Formula C19H36B2O6
Molecular Weight 382.11
IUPAC Name tert-butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
Standard InChI InChI=1S/C19H36B2O6/c1-15(2,3)23-14(22)12-13(20-24-16(4,5)17(6,7)25-20)21-26-18(8,9)19(10,11)27-21/h13H,12H2,1-11H3
Standard InChI Key DYEDUZKPSWMEPZ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)CC(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

The molecular formula of tert-butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is C₁₉H₃₆B₂O₆, with a molecular weight of 382.11 g/mol. Its IUPAC name reflects the presence of two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) groups attached to the β-carbon of a propanoate ester. The tert-butyl group at the ester terminus enhances steric bulk, potentially influencing solubility and reactivity in synthetic applications.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number1812184-92-1
Molecular FormulaC₁₉H₃₆B₂O₆
Molecular Weight382.11 g/mol
IUPAC Nametert-Butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
SMILESB1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)CC(=O)OC(C)(C)C
InChIKeyDYEDUZKPSWMEPZ-UHFFFAOYSA-N

The compound’s structure has been validated via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, though detailed spectral data remain unpublished.

Synthesis and Synthetic Methodology

The synthesis of tert-butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate follows established protocols for preparing 1,1-diboronates. A generalized approach involves:

  • Halogenation: Propanoic acid derivatives are halogenated at the β-position to generate dihalides.

  • Borylation: The dihalide undergoes a palladium-catalyzed Miyaura borylation reaction with bis(pinacolato)diboron (B₂pin₂), yielding the 1,1-diboryl intermediate .

  • Esterification: The carboxylic acid is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Table 2: Representative Synthetic Pathway

StepReaction TypeReagents/Conditions
1β-DihalogenationPBr₃ or SOCl₂, CH₂Cl₂, 0°C to RT
2Miyaura BorylationPd(dppf)Cl₂, B₂pin₂, KOAc, DMSO, 80°C
3Ester ProtectionBoc₂O, DMAP, Et₃N, THF, RT

The Miyaura borylation step is critical for installing the two boronate groups. Palladium catalysts such as Pd(dppf)Cl₂ facilitate oxidative addition into the C–X bond (X = Br, Cl), followed by transmetalation with B₂pin₂ . The tert-butyl ester group is introduced to improve stability and handling, as unprotected carboxylic acids may complicate purification or participate in undesired side reactions.

Chemical Properties and Reactivity

Tert-butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate exhibits reactivity typical of 1,1-diboronates. Key properties include:

  • Transmetalation Capacity: The α-boryl groups readily undergo transmetalation with transition metals (e.g., Cu, Ag, Pd), enabling cross-coupling reactions. For example, Ag(I) catalysts promote anti-selective 1,2-additions to aldehydes, yielding stereodefined hydroxyboronates .

  • Steric Effects: The tert-butyl ester and pinacol groups create a sterically congested environment, potentially slowing reaction kinetics but improving selectivity in asymmetric transformations.

  • Solubility: Limited solubility data exist, but analogous diboronates are generally soluble in polar aprotic solvents (e.g., DMSO, THF) and insoluble in water.

Applications in Organic Synthesis

Stereoselective C–C Bond Formation

The compound’s dual boronate groups enable its use as a nucleophilic α-boryl carbanion equivalent. In Cu(I)-catalyzed reactions, it adds to aldehydes with high enantioselectivity (up to 98:2 e.r.), producing syn-1,2-hydroxyboronates . These products serve as precursors to vicinal diols, amino alcohols, and other stereochemically complex motifs prevalent in pharmaceuticals.

Suzuki-Miyaura Cross-Coupling

While less common than mono-boronates, 1,1-diboronates participate in chemoselective Suzuki couplings. The α-boryl group stabilizes palladium intermediates, suppressing β-hydride elimination and enabling the synthesis of congested biaryl structures .

Functional Group Transformations

The tert-butyl ester is hydrolyzable under acidic conditions (e.g., HCl/THF), regenerating the carboxylic acid for further derivatization. Simultaneously, the boronate groups can be oxidized to hydroxyl groups or cross-coupled to install aryl/alkyl substituents .

Comparative Analysis with Related Compounds

Table 3: Comparison with Mono- and Di-Boronates

CompoundBoron GroupsReactivityApplications
tert-Butyl 3-(pinacolatoboryl)propanoate1Suzuki coupling, protodeboronationFragment coupling, prodrug synthesis
Target Compound2Stereoselective additionsComplex molecule synthesis
Bis(pinacolato)diboron2Borylation agentMiyaura borylation

The presence of two boronate groups in the target compound distinguishes it from mono-boronates, enabling unique reactivity patterns such as consecutive cross-couplings or tandem functionalizations .

Future Directions and Research Opportunities

Despite its synthetic utility, tert-butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate remains underexplored in the following areas:

  • Catalytic Asymmetric Synthesis: Developing enantioselective methods to access chiral 1,1-diboronates.

  • Materials Science: Investigating its use in boron-doped polymers or coordination networks.

  • Pharmacological Studies: Evaluating boron-containing derivatives for bioactivity, leveraging boron’s role in protease inhibition.

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